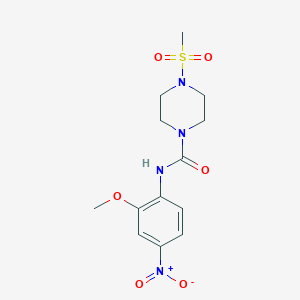
4-METHANESULFONYL-N-(2-METHOXY-4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE
Overview
Description
4-METHANESULFONYL-N-(2-METHOXY-4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxy-nitrophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHANESULFONYL-N-(2-METHOXY-4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the para position.
Sulfonylation: The nitro compound is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine.
Piperazine Coupling: The sulfonylated nitro compound is reacted with piperazine to form the piperazine derivative.
Carbamoylation: Finally, the piperazine derivative is treated with a carbamoylating agent, such as phosgene or a similar reagent, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHANESULFONYL-N-(2-METHOXY-4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Formation of N-(2-amino-4-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide.
Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-METHANESULFONYL-N-(2-METHOXY-4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-METHANESULFONYL-N-(2-METHOXY-4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitro and sulfonyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- N-(2-nitrophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Uniqueness
4-METHANESULFONYL-N-(2-METHOXY-4-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6S/c1-23-12-9-10(17(19)20)3-4-11(12)14-13(18)15-5-7-16(8-6-15)24(2,21)22/h3-4,9H,5-8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHOENALMJXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


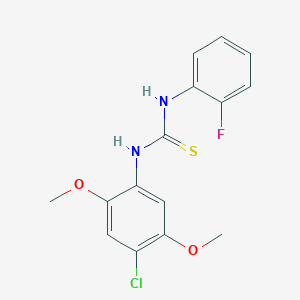
![N~2~-(3-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4122022.png)
![1-(2,4-dimethoxyphenyl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4122029.png)
![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4122037.png)
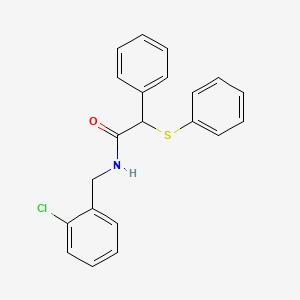
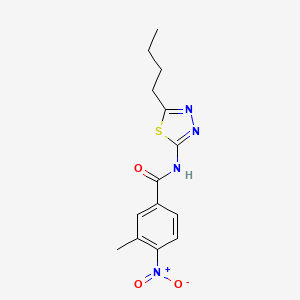
![1-(3-Acetylphenyl)-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B4122056.png)
![1-(2,4-Difluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B4122070.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4122082.png)
![4-[(3-chlorophenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4122093.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(3-methylphenyl)thio]piperidine](/img/structure/B4122094.png)
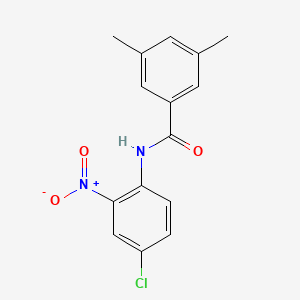
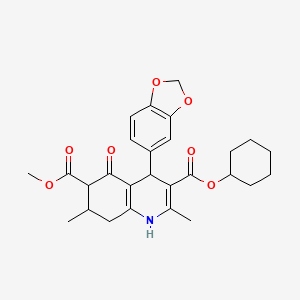
![1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide](/img/structure/B4122115.png)
